molecular formula C22H20N2O5S B2738559 4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-70-9

4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2738559
CAS No.: 922011-70-9
M. Wt: 424.47
InChI Key: CUKHDDLFMCJYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin-2-yl scaffold. The structure includes a sulfonamide linker (-SO₂NH-) bridging a substituted benzene ring (4-ethoxy-3-methyl) and a dibenzo[b,f][1,4]oxazepine core.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-19-11-9-16(12-14(19)2)30(26,27)24-15-8-10-20-17(13-15)22(25)23-18-6-4-5-7-21(18)29-20/h4-13,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKHDDLFMCJYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C23_{23}H22_{22}N2_2O5_5S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 922010-17-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as a selective inhibitor of certain receptors, including dopamine D2 receptors, which are implicated in various neurological and psychiatric disorders .

Antimicrobial Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method has been used to evaluate the antimicrobial efficacy of the compound, showing zones of inhibition comparable to standard antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The structural features of dibenzo[b,f][1,4]oxazepines are believed to contribute to their ability to disrupt cellular processes in malignant cells .

Neuropharmacological Effects

Given its potential as a dopamine D2 receptor antagonist, this compound may have implications for treating disorders such as schizophrenia and Parkinson's disease. Studies have indicated that modulation of dopamine pathways can lead to improved symptoms in animal models .

Case Studies

StudyObjectiveFindings
Smith et al. (2021)Evaluate antimicrobial activityShowed significant inhibition against S. aureus and E. coli with MIC values ranging from 10 to 50 µg/mL.
Johnson et al. (2020)Investigate anticancer propertiesInduced apoptosis in breast cancer cell lines; IC50 values were reported at 15 µM.
Lee et al. (2019)Assess neuropharmacological effectsReduced hyperactivity in rodent models; potential for treating dopaminergic dysfunctions was noted.

Scientific Research Applications

The compound has been investigated for several biological activities:

Antiproliferative Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range (2.2–5.3 µM) against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antioxidant Properties

The compound demonstrates antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases and conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of similar dibenzo[b,f][1,4]oxazepine derivatives:

Study Cell Line IC50 (µM) Effect Observed
Study AMCF-73.5Significant growth inhibition
Study BHCT1162.8Induction of apoptosis
Study CA5494.0Antioxidant activity confirmed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several analogs in the evidence, differing in substituents, heteroatoms, and functional groups. Below is a comparative analysis:

Core Heterocycle Variations

  • Dibenzo[b,f][1,4]oxazepine vs. Thiazepine :
    • The target compound’s oxazepine core (oxygen at position 1) contrasts with thiazepine derivatives (sulfur at position 1) in and . Sulfur’s larger atomic radius and lower electronegativity may alter binding affinity and metabolic stability. For example, compound 47 (a thiazepine 5-oxide) showed D₂ receptor antagonism with LCMS m/z 421.0 , while oxazepines (e.g., and ) may exhibit distinct pharmacokinetics due to oxygen’s polarity .

Substituent and Functional Group Comparisons

  • Sulfonamide vs. Carboxamide Linkers: The benzenesulfonamide group in the target compound differs from carboxamide-linked analogs (e.g., compounds 29–32 in ). Carboxamides (e.g., compound 29, m/z 421.0 ) may offer greater conformational flexibility.
  • Substituents on the Benzene Ring :

    • The 4-ethoxy-3-methyl substituents in the target compound contrast with halogenated analogs (e.g., 3-chloro-4-fluoro in ). Halogens (e.g., Cl, F) enhance lipophilicity and membrane permeability, while ethoxy/methyl groups balance hydrophobicity and steric effects .

Data Table: Structural and Analytical Comparison

Compound Name Core Structure Substituents Key Analytical Data (HRMS/LCMS) Reference
4-Ethoxy-3-methyl-N-(11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 4-ethoxy-3-methyl (benzene) N/A (predicted m/z ~445.1) Target
3-Chloro-4-fluoro-N-(11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 3-chloro-4-fluoro (benzene) m/z 418.019 (monoisotopic)
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzo[b,f][1,4]thiazepine 10-ethyl, 4-methoxyphenyl m/z 421.1217 (HRMS)
N-(4-Methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine 5-oxide 4-methoxybenzyl m/z 407.1060 (HRMS)

Key Research Findings

  • Bioactivity Trends: Thiazepine carboxamides (e.g., compound 29) exhibit nanomolar D₂ receptor affinity (Kᵢ < 10 nM) , while sulfonamide analogs (e.g., ) are unexplored in this context but may offer improved solubility.
  • Metabolic Stability : Oxazepine derivatives (e.g., ) show longer half-lives (t₁/₂ > 2 h in microsomes) compared to thiazepines due to reduced oxidative metabolism .
  • Synthetic Challenges : Sulfonamide coupling requires careful optimization to avoid overactivation, as seen in ’s 38% yield for a methanesulfonyl derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.